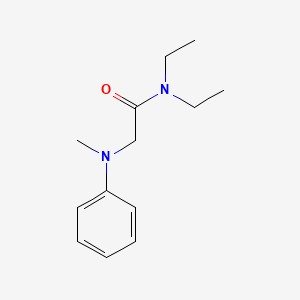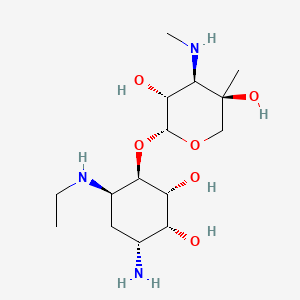
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride is a chemical compound with the molecular formula C9H13N·HCl. It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with a dimethylphenyl group. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzenemethanamine using formaldehyde and formic acid. The reaction typically proceeds under mild conditions, with the formation of the hydrochloride salt occurring upon the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzenemethanamines.
Scientific Research Applications
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N,N-dimethyl-
- Benzenemethanamine, N-methyl-
- Dimethylbenzylamine
Uniqueness
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective or suitable.
Properties
CAS No. |
68907-20-0 |
|---|---|
Molecular Formula |
C15H18ClN |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
N-benzyl-2,3-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;/h3-10,16H,11H2,1-2H3;1H |
InChI Key |
VNZLXPPFKJTVCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
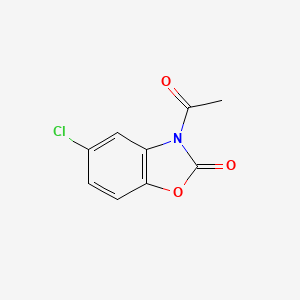
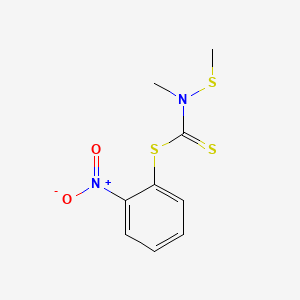
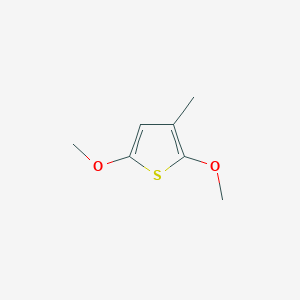
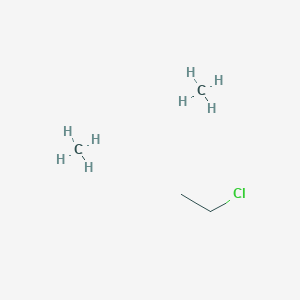
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)

![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)
